molecular formula C25H32N6O11 B597670 Suc-Ala-Ala-Pro-Asp-pNA CAS No. 165174-58-3

Suc-Ala-Ala-Pro-Asp-pNA

Cat. No.: B597670
CAS No.: 165174-58-3
M. Wt: 592.562
InChI Key: MBLUIJQGADPFTG-USJZOSNVSA-N
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Description

Suc-Ala-Ala-Pro-Asp-pNA, also known as N-Succinyl-Ala-Ala-Pro-Asp-p-nitroanilide, is a synthetic peptide substrate used in various biochemical assays. This compound is particularly valuable in enzymology for studying protease activity. The compound releases p-nitroaniline upon enzymatic cleavage, which can be measured spectrophotometrically due to its yellow color.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-Ala-Ala-Pro-Asp-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes:

    Attachment of the first amino acid: to a solid resin.

    Sequential addition of protected amino acids: (Ala, Ala, Pro, Asp) using coupling reagents like HBTU or DIC.

    Cleavage of the peptide from the resin: and removal of protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

    Coupling of the p-nitroaniline group: to the peptide.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The final product is purified using techniques such as HPLC and lyophilized for storage.

Chemical Reactions Analysis

Types of Reactions

Suc-Ala-Ala-Pro-Asp-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which is detectable by its absorbance at 405 nm.

Common Reagents and Conditions

    Enzymes: Proteases like elastase, cathepsin G, and chymotrypsin.

    Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

    Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).

Major Products

The major product of the enzymatic hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified spectrophotometrically.

Scientific Research Applications

Suc-Ala-Ala-Pro-Asp-pNA is widely used in scientific research, particularly in:

    Biochemistry: Studying the activity and specificity of proteases.

    Medicine: Screening for protease inhibitors, which are potential therapeutic agents.

    Biotechnology: Developing diagnostic assays for diseases involving protease activity.

    Pharmaceutical Industry: Evaluating the efficacy of drugs targeting proteases.

Comparison with Similar Compounds

Similar Compounds

    Suc-Ala-Ala-Pro-Phe-pNA: Another synthetic peptide substrate used for similar purposes.

    Suc-Ala-Ala-Pro-Leu-pNA: Used to study different proteases with varying specificity.

Uniqueness

Suc-Ala-Ala-Pro-Asp-pNA is unique due to its specific sequence, which makes it a suitable substrate for certain proteases that prefer the aspartic acid residue. This specificity allows for more targeted studies of protease activity and inhibition.

Properties

IUPAC Name

(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O11/c1-13(26-19(32)9-10-20(33)34)22(37)27-14(2)25(40)30-11-3-4-18(30)24(39)29-17(12-21(35)36)23(38)28-15-5-7-16(8-6-15)31(41)42/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,26,32)(H,27,37)(H,28,38)(H,29,39)(H,33,34)(H,35,36)/t13-,14-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLUIJQGADPFTG-USJZOSNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165174-58-3
Record name N-Succinyl-Ala-Ala-Pro-Asp-p-nitroanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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